molecular formula C16H24O2 B14849493 2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene

2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene

Katalognummer: B14849493
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: GPQZOVMTEZSTHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . This compound is characterized by the presence of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies.

Vorbereitungsmethoden

The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of tert-butylbenzene with cyclopropyl bromide and isopropyl alcohol in the presence of a strong base such as sodium hydride . The reaction conditions typically include refluxing the mixture in an inert atmosphere to ensure complete reaction and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C16H24O2

Molekulargewicht

248.36 g/mol

IUPAC-Name

2-tert-butyl-4-cyclopropyloxy-1-propan-2-yloxybenzene

InChI

InChI=1S/C16H24O2/c1-11(2)17-15-9-8-13(18-12-6-7-12)10-14(15)16(3,4)5/h8-12H,6-7H2,1-5H3

InChI-Schlüssel

GPQZOVMTEZSTHG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)OC2CC2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.